molecular formula C13H8Cl2N2O2 B8581504 5-(4-Chloroquinazolin-6-yl)furan-2-carbaldehyde hydrochloride

5-(4-Chloroquinazolin-6-yl)furan-2-carbaldehyde hydrochloride

Cat. No.: B8581504
M. Wt: 295.12 g/mol
InChI Key: XGKCRFUEZJXUKS-UHFFFAOYSA-N
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Description

5-(4-Chloroquinazolin-6-yl)furan-2-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C13H8Cl2N2O2 and its molecular weight is 295.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H

InChI Key

XGKCRFUEZJXUKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of the compound of formula (IX) (0.6 g, 2 5 mmol), SOCl2 (15 mL) and one drop of DMF was heated under reflux until the reaction was complete (TLC analysis). The volatile components were evaporated (including SOCl2) to provide crude (Xa).HCl (0.9 g) that could be used directly in the next step.
Quantity
0.6 g
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reactant
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15 mL
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0 (± 1) mol
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catalyst
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0.9 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a 1.5 hour period under an atmosphere of N2, SOCl2 (86.2 g) in MeCN (145 mL) was added dropwise into a mixture, that had been preheated at reflux for 0.5 h, of the compound of formula (IX) (29 g, 0.121 mol), MeCN (435 mL) and DMF (0.88 g) at reflux. The reaction was terminated when less than 2% (HPLC) of the compound of formula (IX) was remaining. If the reaction did not achieve complete reaction, extra SOCl2 was added. The mixture was cooled to about 25±5° C. (internal temperature), and was then filtered and washed with MeCN (58 mL) to give ca. 55 g of (Xa).HCl (moist with MeCN) with 82A % purity by HPLC. (Xa).HCl: 1H NMR (300 MHz, d6-DMSO): δ 9.68 (s, 1H), 9.17 (s, 1H), 8.57 (d, J=2.0 Hz, 1H), 8.46 (dd, J=8.6, 2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.74 (d, J=3.8 Hz, 1H), 7.60 (d, J=3.8 Hz, 1H). See FIG. 5 for the 1H NMR spectrum of (Xa).HCl; 13C NMR (75 MHz, d6-DMSO) δ 179.0, 159.6, 156.4, 152.9, 149.5, 141.0, 132.6, 129.2, 125.9, 123.2, 122.9, 122.7, 111.5.
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Quantity
86.2 g
Type
reactant
Reaction Step One
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Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
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0.88 g
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reactant
Reaction Step Two
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Quantity
435 mL
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solvent
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reactant
Reaction Step Three
[Compound]
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82A
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